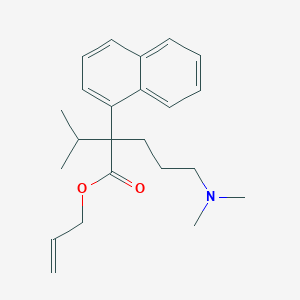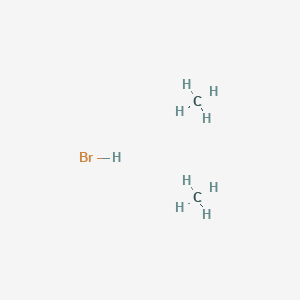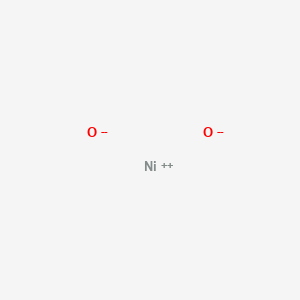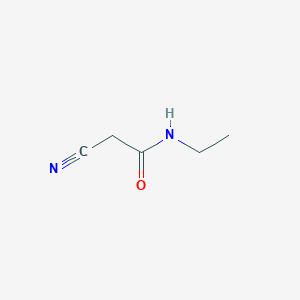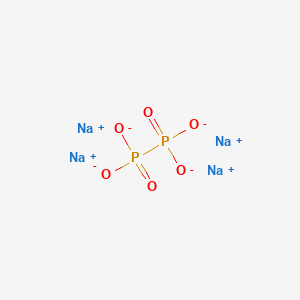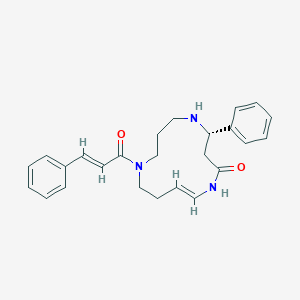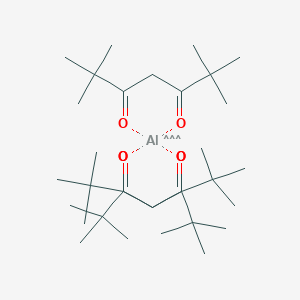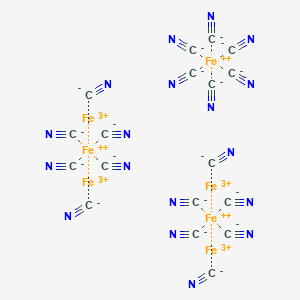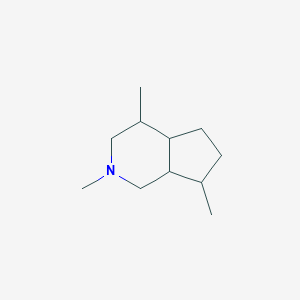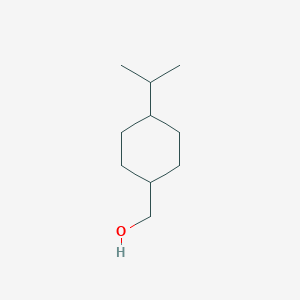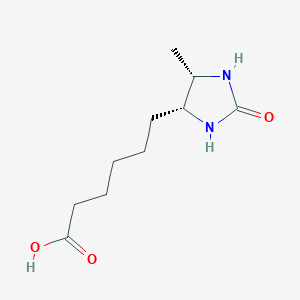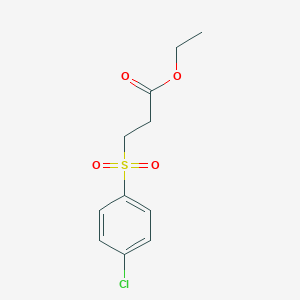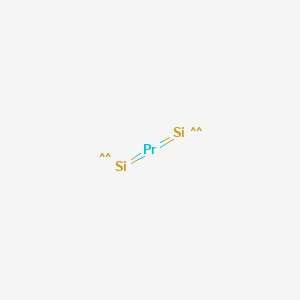
硅化镨(PrSi2)
描述
Praseodymium silicide (PrSi2) is a compound that has been studied for its potential applications in various fields . It is structured in a hexagonal omega-like structure and crystallizes in the tetragonal I4_1/amd space group . The structure is three-dimensional, where Pr is bonded to twelve Si atoms to form a mixture of face and edge-sharing PrSi12 cuboctahedra .
Synthesis Analysis
Praseodymium silicide can be synthesized via various methods. One such method involves ion beam synthesis in a silicon-on-insulator structure . This process involves ion-induced atomic mixing, phase segregation, texturing, and nanocluster formation . Another method involves the micro-emulsion process followed by annealing of samples at 800 °C for 4 hours .Molecular Structure Analysis
The molecular structure of PrSi2 is quite complex. Pr is bonded to twelve Si atoms to form a mixture of face and edge-sharing PrSi12 cuboctahedra . There are four shorter (3.16 Å) and eight longer (3.22 Å) Pr–Si bond lengths . There are three inequivalent Si sites .Chemical Reactions Analysis
The chemical reactions involving PrSi2 are complex and involve several stages. For instance, in the solid-state synthesis of Pr compounds, the predominant process is the Pr silicate formation . This process provides both high atomic package density and low reordering energy .Physical And Chemical Properties Analysis
PrSi2 has several interesting physical and chemical properties. For instance, it has been found to have high electrical resistivity, high-temperature stability, and corrosion resistance . Additionally, it has a unique crystal chemistry and forms part of the metal-silicon phase diagrams .科学研究应用
磁性和电学性质:硅化镨表现出独特的磁性,例如铁磁序的开始和各种化合物(例如 Pr5Si3、Pr5Si4 和 PrSi)中的倾斜自旋结构。这些材料在电阻率中还表现出金属温度依赖性,在居里温度下发生特征性变化 (Boulet、Weitzer、Hiebl 和 Noël,2001)。
热力学性质:对各种硅化镨的焓、熵和温度依赖性热力学函数进行了研究,这对实际应用很重要 (Gorbachuk、Bolgar 和 Blinder,1997)。
氧化镨层中的硅化物形成:对硅衬底上氧化镨层的界面和层结构的研究表明,在特定条件下形成了硅化镨,突出了在生长过程中控制氧含量的必要性 (Watahiki 等人,2008)。
晶体结构:已经研究了硅化镨(例如 Pr5Si4)的晶体结构,揭示了四方 Zr5Si4 型结构,这对于理解它们的性质很重要 (Yokota 等人,2020)。
电子器件中的电学特性:通过分子束沉积等多种方法合成的硅酸镨作为电子器件中的高介电常数电介质已显示出潜力,其电学特性严重依赖于沉积薄膜的质量 (Sakai 等人,2004)。
分散体系中的固态反应:对氧化镨纳米晶体与无定形二氧化硅相互作用的研究导致形成了具有不同形态和晶体结构的纳米晶硅酸镨 (Małecka 和 Kępiński,2007)。
磁热效应:蒙特卡罗模拟已用于研究 PrSi 类化合物中的磁热效应,提供了对其磁性的见解以及在冷却技术中的潜在应用 (Masrour 和 Jabar,2019)。
安全和危害
未来方向
Silicides, including PrSi2, represent a group of promising thermoelectric materials . They are abundant, non-toxic, ecologically benign, and represent various mechanisms of electron transport . Future research could focus on enhancing their thermoelectric properties and exploring their potential applications in nanotechnology and the microelectronics industry .
属性
InChI |
InChI=1S/Pr.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMRYZQUCFDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Pr]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium silicide (PrSi2) | |
CAS RN |
12066-83-0 | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



